(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
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Overview
Description
(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a trifluoromethyl group, a thieno[2,3-b]pyridine core, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory research.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to exhibit significant antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
- (3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(cyclopropyl)methanone
- (3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
Uniqueness
What sets (3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thieno[2,3-b]pyridine core contributes to its biological activity.
Properties
IUPAC Name |
[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPCEXSQCMLYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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